molecular formula C11H9N5O B8450116 N-phenyl-N'-(5-cyano-1H-imidazol-4-yl)urea

N-phenyl-N'-(5-cyano-1H-imidazol-4-yl)urea

Cat. No. B8450116
M. Wt: 227.22 g/mol
InChI Key: NWWQVAFYTOUZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-(5-cyano-1H-imidazol-4-yl)urea is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

1-(5-cyano-1H-imidazol-4-yl)-3-phenylurea

InChI

InChI=1S/C11H9N5O/c12-6-9-10(14-7-13-9)16-11(17)15-8-4-2-1-3-5-8/h1-5,7H,(H,13,14)(H2,15,16,17)

InChI Key

NWWQVAFYTOUZNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(NC=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere a stirred solution of 4-amino-1H-imidazole-5-carbonitrile (1.1 g, 0.01 mole) and phenyl isocyanate (1.3 g, 0.011 mole) in 30 ml of dry methyl ethyl ketone was heated under reflux for 10 hours. The solvent was removed, and the residue was stirred with 50 ml of boiling tetrahydrofuran. The mixture was filtered hot, and the filtrate was concentrated under reduced pressure. The residual solid was slurried in 50 ml of diethyl ether and the solid was collected by filtration, washed three times with diethyl ether, and dried to give a solid (1.2 g; mp, 165° d). The solid was dissolved in hot ethanol/toluene and an insoluble material removed by filtration. The filtrate was concentrated under reduced pressure to give N-phenyl-N'-(5-cyano-1H-imidazol-4-yl)urea (0.93 g; mp, >300°).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethanol toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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